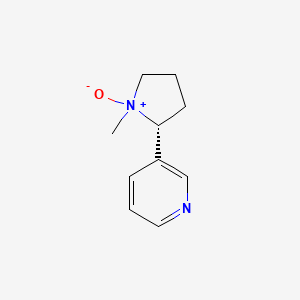
(+/-)-trans-Nicotine-1'-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide is a chiral compound featuring a pyrrolidine ring substituted with a methyl group and a pyridin-3-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridin-3-yl and methyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of N-substituted piperidines can lead to the formation of pyrrolidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of specific catalysts and solvents can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: The pyridin-3-yl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidine N-oxides, while substitution reactions can introduce various functional groups onto the pyridin-3-yl moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies. Its structural features allow it to interact with various biological targets.
Medicine
In medicinal chemistry, (2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide is explored for its potential therapeutic properties. It can serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in various synthetic pathways.
Wirkmechanismus
The mechanism of action of (2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide involves its interaction with specific molecular targets. For instance, docking analyses suggest that it can bind to the podophyllotoxin pocket of gamma tubulin, which may underlie its anticancer activity . The compound’s ability to form hydrogen bonds and engage in hydrophobic interactions with target proteins contributes to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: A structurally related compound with a similar pyrrolidine ring but different substituents.
Pyridin-2-yl derivatives: Compounds featuring a pyridine ring with various substituents.
Uniqueness
(2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide is unique due to its specific combination of a chiral pyrrolidine ring and a pyridin-3-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
29419-55-4 |
|---|---|
Molekularformel |
C10H14N2O |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
3-[(2R)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12?/m1/s1 |
InChI-Schlüssel |
RWFBQHICRCUQJJ-RWANSRKNSA-N |
Isomerische SMILES |
C[N+]1(CCC[C@@H]1C2=CN=CC=C2)[O-] |
Kanonische SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


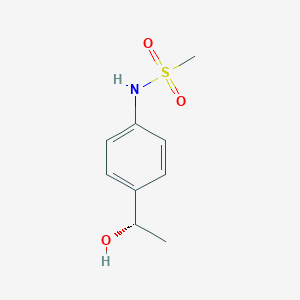
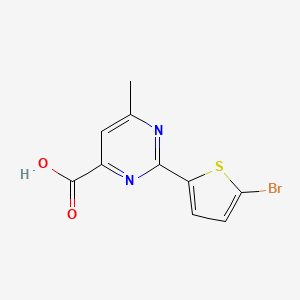
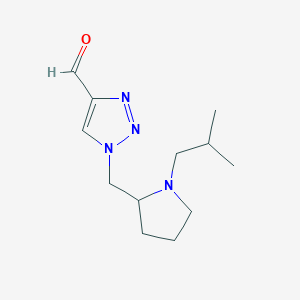
![Methyl N-(tert-butoxycarbonyl)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-L-alaninate](/img/structure/B13347508.png)
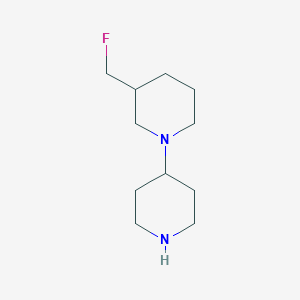

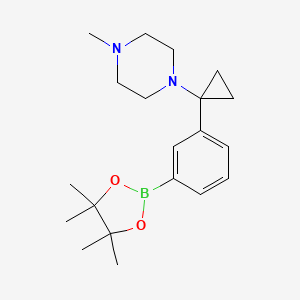
![cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride](/img/structure/B13347545.png)

![tert-Butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13347561.png)


![5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline](/img/structure/B13347593.png)

